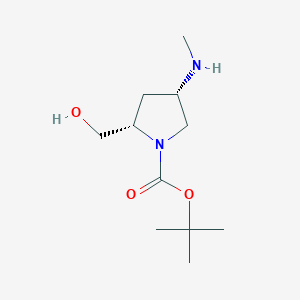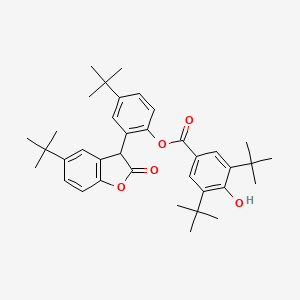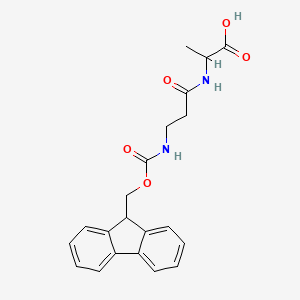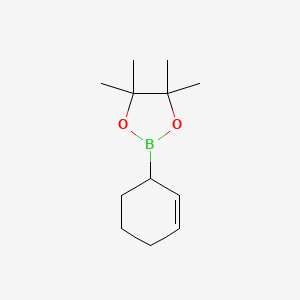![molecular formula C137H203Br2Cl2F3O24S8 B13398198 5-[2-(4-Bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid CAS No. 9004-02-8](/img/structure/B13398198.png)
5-[2-(4-Bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[2-(4-Bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid; 7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid; 7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid; 5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid; 5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid; 7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid” is a complex organic molecule with multiple functional groups These compounds are characterized by the presence of a sulfonic acid group, a substituted phenyl group, and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multiple steps, including the formation of the aliphatic chain, the introduction of the sulfonic acid group, and the substitution of the phenyl ring with various functional groups such as bromine, chlorine, fluorine, and tert-butyl. Common synthetic routes include:
Alkylation: The aliphatic chain can be constructed through alkylation reactions using appropriate alkyl halides and base catalysts.
Substitution: The phenyl ring is substituted with different functional groups through electrophilic aromatic substitution reactions using reagents like bromine, chlorine, and fluorine sources.
Industrial Production Methods
Industrial production of these compounds may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: The aliphatic chain and phenyl ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds and sulfonic acid group can be reduced using reducing agents like hydrogen gas and palladium catalysts.
Substitution: The phenyl ring can undergo further substitution reactions with different electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalysts.
Electrophiles: Bromine, chlorine, fluorine sources.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols.
Scientific Research Applications
These compounds have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of these compounds depends on their specific structure and functional groups. They may interact with molecular targets such as enzymes, receptors, and proteins, influencing various biochemical pathways. For example, the sulfonic acid group can act as a strong acid, donating protons and participating in acid-base reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- 2-(4-Bromophenyl)propionic acid
- 4-tert-Butylphenylboronic acid
- 4-Fluorophenylacetic acid
Uniqueness
These compounds are unique due to their specific combination of functional groups and aliphatic chains, which confer distinct chemical and physical properties
Properties
CAS No. |
9004-02-8 |
|---|---|
Molecular Formula |
C137H203Br2Cl2F3O24S8 |
Molecular Weight |
2778.3 g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid |
InChI |
InChI=1S/C20H32O3S.C17H25BrO3S.2C17H25ClO3S.2C17H25FO3S.C16H23BrO3S.C16H23FO3S/c1-16(2)18(8-6-7-15-24(21,22)23)12-9-17-10-13-19(14-11-17)20(3,4)5;5*1-14(2)13-16(5-3-4-12-22(19,20)21)7-6-15-8-10-17(18)11-9-15;2*1-13(2)15(5-3-4-12-21(18,19)20)9-6-14-7-10-16(17)11-8-14/h9-14,16,18H,6-8,15H2,1-5H3,(H,21,22,23);5*6-11,14,16H,3-5,12-13H2,1-2H3,(H,19,20,21);2*6-11,13,15H,3-5,12H2,1-2H3,(H,18,19,20) |
InChI Key |
JVCNNQAORSRACF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)F.CC(C)CC(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)F.CC(C)CC(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)Cl.CC(C)CC(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)Cl.CC(C)CC(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)Br.CC(C)C(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)C(C)(C)C.CC(C)C(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)F.CC(C)C(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B13398132.png)
![6-chloro-2-oxo-N-(8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide](/img/structure/B13398142.png)
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13398147.png)
![2-[[2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13398154.png)
![6-[(1-acetylpiperidin-4-yl)amino]-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide](/img/structure/B13398172.png)

![2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid](/img/structure/B13398183.png)
![[3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate](/img/structure/B13398190.png)

![[6-hydroxy-6-[16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B13398204.png)
![Tert-butyl 2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13398215.png)

